molecular formula C8H16NO6P B14207357 4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid CAS No. 666715-49-7

4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid

Cat. No.: B14207357
CAS No.: 666715-49-7
M. Wt: 253.19 g/mol
InChI Key: BHEFSCJVACOHGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid can be achieved through several methods. One common approach involves the use of transaminases, which are pyridoxal-5’-phosphate (PLP) dependent enzymes. These enzymes catalyze the reversible transfer of amino groups from suitable donors to carbonyl acceptors . The stereoselective synthesis of this compound can be conducted via chemical methods, kinetic resolution using amidase or penicillin-G-acylase, and asymmetric synthesis using dehydrogenase or transaminase .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of immobilized biocatalysts. For instance, recombinant transaminase from Citrobacter koseri can be immobilized onto epoxy resins for the consecutive asymmetric synthesis of the compound . This method enhances the thermostability and reusability of the biocatalyst, making it a cost-effective approach for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its role as a glutamine synthetase inhibitor .

Common Reagents and Conditions: The compound reacts with common reagents such as oxidizing agents, reducing agents, and nucleophiles. For example, it can be oxidized to form corresponding oxoacids or reduced to form amines .

Major Products Formed: The major products formed from these reactions include derivatives of the original compound, such as oxoacids, amines, and substituted phosphinates .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Similar compounds include 2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid and glufosinate-P . These compounds share structural similarities and also act as glutamine synthetase inhibitors.

Uniqueness: What sets 4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid apart is its specific substitution pattern, which imparts unique chemical properties and biological activities. Its ability to inhibit glutamine synthetase with high specificity makes it particularly valuable in both research and industrial applications .

Properties

CAS No.

666715-49-7

Molecular Formula

C8H16NO6P

Molecular Weight

253.19 g/mol

IUPAC Name

4-amino-4-[2-carboxypropyl(hydroxy)phosphoryl]butanoic acid

InChI

InChI=1S/C8H16NO6P/c1-5(8(12)13)4-16(14,15)6(9)2-3-7(10)11/h5-6H,2-4,9H2,1H3,(H,10,11)(H,12,13)(H,14,15)

InChI Key

BHEFSCJVACOHGZ-UHFFFAOYSA-N

Canonical SMILES

CC(CP(=O)(C(CCC(=O)O)N)O)C(=O)O

Origin of Product

United States

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